4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation to fully saturated quinoline derivatives using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions at the aromatic ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium on carbon
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds
Major Products Formed
Oxidation Products: Quinoline derivatives
Reduction Products: Fully saturated quinoline derivatives
Substitution Products: Halogenated or nitrated tetrahydroquinolines
Scientific Research Applications
4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propan-2-YL)-1,2,3,4-tetrahydroisoquinoline
- 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoxaline
- 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinazoline
Uniqueness
4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features and reactivity profile. Its partially saturated quinoline core allows for diverse chemical modifications, making it a valuable scaffold in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI Key |
RAYCNBTZDFOCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
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